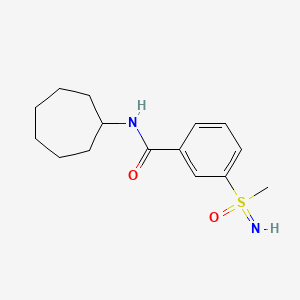
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide is an organosulfur compound that features a benzamide core with a cycloheptyl group and a methylsulfonimidoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-(methylsulfonimidoyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cycloheptylamine under appropriate conditions to form N-cycloheptyl-3-aminobenzamide.
Introduction of the Methylsulfonimidoyl Group: The methylsulfonimidoyl group can be introduced by reacting the N-cycloheptyl-3-aminobenzamide with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the effects of sulfonimidoyl groups on biological systems, including enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-3-(methylsulfonimidoyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptyl group provides additional hydrophobic interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cycloheptyl-3-(methylsulfonyl)benzamide: Similar structure but with a sulfonyl group instead of a sulfonimidoyl group.
N-cycloheptyl-3-(methylsulfonyl)aniline: Aniline derivative with a sulfonyl group.
Uniqueness
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical and biological properties compared to its sulfonyl counterparts. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Propriétés
IUPAC Name |
N-cycloheptyl-3-(methylsulfonimidoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-20(16,19)14-10-6-7-12(11-14)15(18)17-13-8-4-2-3-5-9-13/h6-7,10-11,13,16H,2-5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOEKKIXHRZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
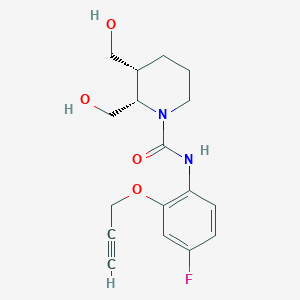
![3-[(1-Carboxy-3-hydroxycyclobutyl)sulfamoyl]-4-fluoro-5-methylbenzoic acid](/img/structure/B7405990.png)
![6-[3-(4,5-dihydro-1H-imidazol-2-yl)piperidin-1-yl]-2-methyl-3-nitropyridine](/img/structure/B7405997.png)
![2-Hydroxy-2-methyl-3-[[methyl(propyl)carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B7405998.png)
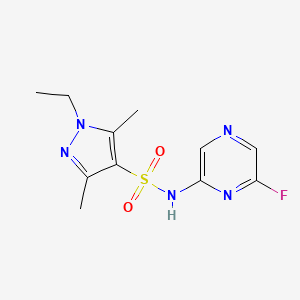
![methyl 2-[[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methylcarbamoyl]pyridine-4-carboxylate](/img/structure/B7406021.png)
![3a,6a-dimethyl-1,3-dioxo-N-[(1-propylcyclopropyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7406046.png)
![3-bromo-N-(2,2-dimethoxyethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7406048.png)
![Ethyl 2-[(3-carbamoylpiperidin-3-yl)amino]-3-nitropyridine-4-carboxylate](/img/structure/B7406049.png)
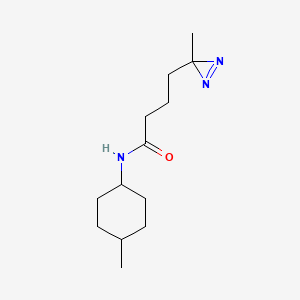
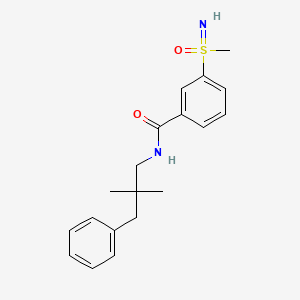
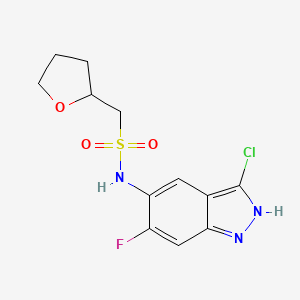
![2-amino-3,4,5-trimethoxy-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7406095.png)
![N-[[1-(2-amino-5-methylbenzoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B7406097.png)
